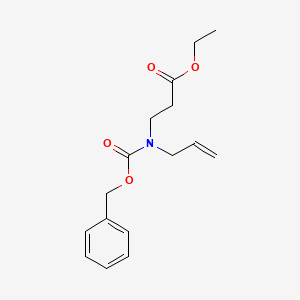
Ethyl 3-(allyl(benzyloxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate is an ester compound characterized by its unique structure, which includes an ethyl ester group, a phenylmethoxycarbonyl group, and a prop-2-enylamino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenylmethoxycarbonyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but lacking the complex functional groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl benzoate: Contains a benzene ring like ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate but lacks the prop-2-enylamino group.
Uniqueness
Ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylmethoxycarbonyl and prop-2-enylamino groups distinguishes it from simpler esters and enhances its versatility in various applications .
Properties
CAS No. |
1419222-23-3 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl 3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoate |
InChI |
InChI=1S/C16H21NO4/c1-3-11-17(12-10-15(18)20-4-2)16(19)21-13-14-8-6-5-7-9-14/h3,5-9H,1,4,10-13H2,2H3 |
InChI Key |
DNOQTIUFYKXAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















